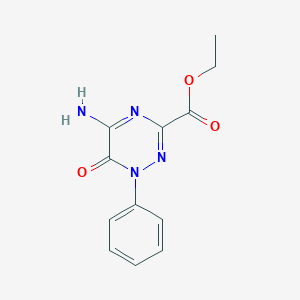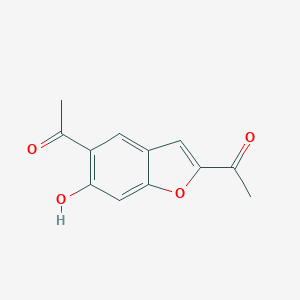
Euparone
Übersicht
Beschreibung
Euparone is a chemical compound with the formula C12H10O4 and a molecular weight of 218.208 . It is a type of phenol .
Physical And Chemical Properties Analysis
Euparone is a type of phenol . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Insect Antifeedant
Euparone has been found to have antifeedant effects against the insect Spodoptera littoralis . This means that it can deter insects from feeding, which could be useful in pest control. The most antifeedant compounds were among the tremetone series, with 3-ethoxy-hydroxy-tremetone being the strongest antifeedant .
Anti-Tumor Activity
Benzofuran compounds, which include Euparone, have been shown to have strong anti-tumor activities . This suggests that Euparone could potentially be used in cancer treatment.
Antibacterial Activity
Euparone, as a benzofuran compound, has also been found to have antibacterial properties . This means it could potentially be used in the treatment of bacterial infections.
Anti-Oxidative Activity
Benzofuran compounds like Euparone have been shown to have anti-oxidative activities . This suggests that Euparone could potentially be used to combat oxidative stress, which is linked to various diseases including cancer and heart disease.
Anti-Viral Activity
Euparone has been found to have anti-viral activities . This means it could potentially be used in the treatment of viral infections.
Potential Natural Drug Lead Compounds
Due to their biological activities and potential applications in many aspects, benzofuran compounds like Euparone have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Safety and Hazards
The safety data sheet for Euparone suggests using safety goggles with side-shields, protective gloves, and impervious clothing when handling the compound. It also recommends using a suitable respirator and keeping the product away from drains, water courses, or the soil .
Relevant Papers The relevant papers on Euparone include a review on benzofuran-based compounds as antimicrobial agents , a paper on a new benzofuran from Ruscus aculeatus L , and a product page on a biochemical company’s website.
Wirkmechanismus
Target of Action
Euparone is a benzofuran derivative . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have been found to be suitable structures for the development of new drugs . .
Mode of Action
Benzofuran derivatives, such as euparone, have been found to have antimicrobial properties . They have been used in the design of antimicrobial agents that are active towards different clinically approved targets . In addition, some benzofuran derivatives have been found to have antifeedant effects against certain insects .
Biochemical Pathways
Benzofuran derivatives have been found to have extensive potential in various biochemical pathways . They can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound play a crucial role in its bioavailability . Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities . They have been used in the treatment of various diseases and have been found to be suitable structures for the development of new drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Our genes “listen” to the environment in complex ways that affect our health and behaviour . .
Eigenschaften
IUPAC Name |
1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRXAILTBHLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968748 | |
| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53947-86-7 | |
| Record name | Euparone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euparone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Euparone and where is it found?
A1: Euparone is a naturally occurring benzofuran derivative. It was first isolated from the plant Ruscus aculeatus L., also known as butcher's broom. [, ] It has also been found in other plant species, including Senecio oldhamianus flowers and Eupatorium chinense. [, ]
Q2: What is the chemical structure of Euparone?
A2: Euparone is a 2,5-diacetyl-6-hydroxybenzofuran. Its structure was elucidated through spectroscopic analyses and chemical conversion to its methyl ether derivative. []
Q3: Have any studies investigated the potential biological activities of Euparone?
A3: While not directly investigated for Euparone, a study on Aspergillus flavus strains identified Euparone as one of the unique volatile organic compounds (VOCs) produced by a non-aflatoxigenic strain. The researchers suggested exploring Euparone for potential biocontrol properties against toxigenic fungi. [] In another study focusing on Eupatorium purpureum, researchers found Euparone did not exhibit activity in suppressing integrin-mediated monocytic cell adhesions in vitro, unlike another compound isolated in the same study. []
Q4: Are there any known isomers of Euparone?
A4: Yes, researchers have synthesized several isomers of Euparone and its methyl ether. This was achieved by acetylating benzofuran derivatives that had been previously acetylated and methoxylated on the benzene ring. These synthetic approaches yielded a variety of new isomers. [, ]
Q5: What analytical techniques are used to identify and characterize Euparone?
A5: Researchers utilize a combination of techniques to identify and characterize Euparone. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation. [, ]
- Chromatography: Researchers employed various chromatographic methods, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate and purify Euparone from complex plant extracts. [] Gas Chromatography coupled with Mass Spectrometry (GC/MS) is frequently used for the analysis of volatile compounds like Euparone in complex mixtures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



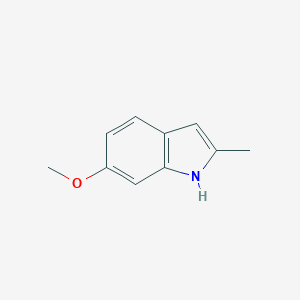
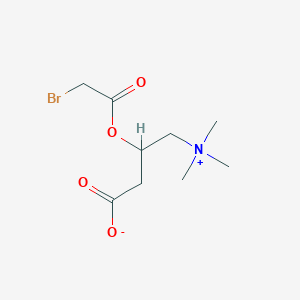
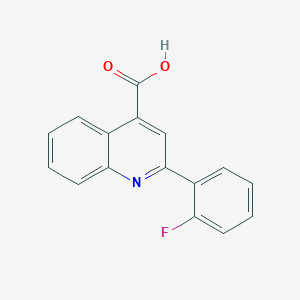
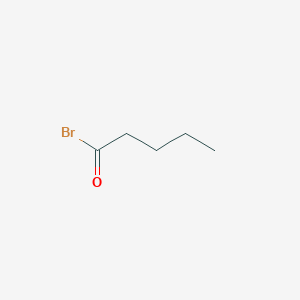


![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
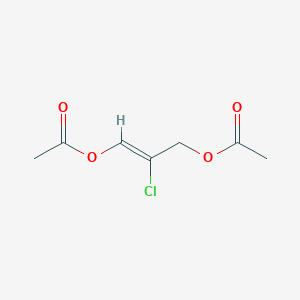

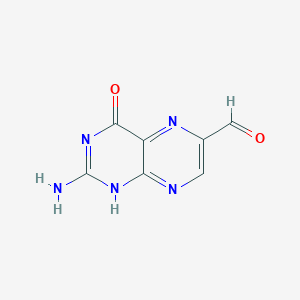

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
